mechanism of action for 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol derivatives
Mechanism of Action for 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol Derivatives: A Technical Guide Executive Summary The development of targeted immunotherapies has increasingly focused on neutralizing negative...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanism of Action for 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol Derivatives: A Technical Guide
Executive Summary
The development of targeted immunotherapies has increasingly focused on neutralizing negative regulators of T-cell activation. Among these targets, Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1) has emerged as a critical checkpoint kinase. The chemical scaffold 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol and its derivatives represent a highly privileged, multi-functional pharmacophore designed specifically for potent, ATP-competitive inhibition of HPK1. This whitepaper deconstructs the structural biology, mechanism of action, and experimental validation workflows required to optimize this scaffold for immuno-oncology applications.
Structural Biology & Pharmacophore Analysis
To understand the efficacy of this scaffold, we must dissect the causality behind its structural components. Each moiety serves a distinct, synergistic purpose within the ATP-binding cleft of the kinase [1].
The 2-Chloropyridin-4-yl Motif (Hinge Binder): This region anchors the molecule. The nitrogen of the pyridine ring and the adjacent C-H bond form crucial bidentate hydrogen bonds with the hinge region residues, specifically Glu92 and Cys94 (or Phe93 depending on the exact binding mode). The chlorine atom is not merely a synthetic artifact; it provides essential lipophilic bulk that occupies a deep hydrophobic pocket, significantly enhancing the drug's residence time and preventing rapid dissociation [1, 2].
The Piperazine Core (Conformational Vector & Salt Bridge): The piperazine ring acts as a rigid, vector-directing linker. More importantly, the basic nitrogen of the piperazine ring is protonated at physiological pH. This allows it to form a highly conserved, direct salt bridge with Asp101 . Engaging Asp101 is the primary structural driver for achieving selectivity against other closely related MAP4K family members [2, 3].
The Ethan-1-ol Appendage (Solvent Front & Solvation): The hydroxyethyl group protrudes outward into the solvent-exposed region of the kinase. The terminal hydroxyl group participates in water-mediated hydrogen bonding (frequently interacting with Asp155 ), which anchors the solvent front [3]. Furthermore, this polar appendage drastically improves the aqueous solubility and Lipophilic Efficiency (LipE) of the compound, preventing the highly lipophilic chloropyridine core from driving non-specific protein aggregation in cellular assays.
Core Mechanism of Action: HPK1 Inhibition & Immune Reinvigoration
In a healthy immune response, HPK1 is activated upon T-cell receptor (TCR) engagement. Once active, HPK1 phosphorylates the adaptor protein SLP76 at Ser376 . This specific phosphorylation event creates a docking site for 14-3-3 proteins, which subsequently triggers the ubiquitination and proteasomal degradation of the SLP76 signaling complex. The destruction of SLP76 halts downstream TCR signaling, leading to T-cell exhaustion—a primary mechanism tumors use to evade immune surveillance [1].
By acting as a highly selective ATP-competitive inhibitor, the 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol derivatives block HPK1 kinase activity. This prevents the phosphorylation of SLP76, stabilizes the TCR signaling complex, and reinvigorates T-cell proliferation and the secretion of anti-tumor cytokines such as IL-2 and IFN-γ.
Figure 1: HPK1 signaling pathway and the targeted intervention by the inhibitor scaffold.
Experimental Workflows & Protocols
To ensure scientific integrity, the evaluation of these derivatives must follow a self-validating cascade. Biochemical affinity must be proven first, followed immediately by cellular target engagement to confirm membrane permeability and functional causality.
Protocol 3.1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality: We utilize TR-FRET over standard radiometric (
33P
) assays because it provides a superior signal-to-noise ratio, eliminates radioactive waste, and is highly scalable for Structure-Activity Relationship (SAR) profiling.
Preparation: Incubate recombinant human HPK1 kinase domain (1 nM) with the derivative (serial dilutions from 10
μ
M to 0.1 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl
2
, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).
Reaction Initiation: Add ATP at its apparent
Km
(typically 15
μ
M) and a biotinylated SLP76-derived peptide substrate. Incubate for 60 minutes at 25°C.
Detection: Terminate the reaction by adding the TR-FRET detection mixture containing a Europium-labeled anti-phospho-antibody (donor) and Streptavidin-APC (acceptor).
Quantification: Read the time-resolved fluorescence emission ratio (665 nm / 615 nm) using a microplate reader. Calculate the IC
50
using a 4-parameter logistic regression model.
Causality: While biochemical assays confirm target binding, cellular assays are mandatory to verify intracellular target engagement. Because SLP76 is the direct downstream substrate of HPK1, quantifying pSLP76(Ser376) provides a direct, unconfounded functional readout of HPK1 inhibition in living immune cells [3].
Cell Culture & Treatment: Starve Jurkat T-cells (1x10
6
cells/mL) in serum-free RPMI for 2 hours. Pre-incubate with the derivative for 1 hour.
Stimulation: Stimulate cells with anti-CD3/anti-CD28 antibodies (1
μ
g/mL) for 15 minutes to induce endogenous HPK1 activation.
Fixation & Permeabilization: Fix cells immediately with 4% paraformaldehyde (10 min, Room Temp), then permeabilize with ice-cold 90% methanol for 30 minutes.
Staining: Wash and stain with an Alexa Fluor 647-conjugated anti-pSLP76(Ser376) antibody for 45 minutes in the dark.
Analysis: Acquire data on a flow cytometer. Calculate the percentage of pSLP76 positive cells to determine the cellular EC
50
.
Figure 2: Self-validating high-throughput screening and lead optimization workflow.
Data Presentation: SAR Profiling
The following table summarizes the quantitative Structure-Activity Relationship (SAR) data, demonstrating the causality behind the specific selection of the 2-chloro, piperazine, and ethan-1-ol moieties.
Compound Variant
Structural Modification
HPK1 IC
50
(nM)
pSLP76 EC
50
(nM)
Aqueous Sol. (
μ
M)
Mechanistic Rationale
Base Scaffold
2-Chloro / Piperazine / Ethan-1-ol
2.4
45
>500
Optimal hinge binding, preserved Asp101 salt bridge, and solvent-front H-bonding.
Variant A
Piperazine
→
Piperidine
185.0
>1000
120
Loss of the basic nitrogen drastically diminishes the critical Asp101 salt bridge.
Variant B
Ethan-1-ol
→
Methyl
15.2
320
45
Loss of solvent-front H-bond (Asp155); reduced solubility severely limits cell penetrance.
Variant C
2-Chloro
→
2-Fluoro
8.5
110
>500
Reduced halogen bonding and suboptimal steric fit within the hydrophobic hinge pocket.
Conclusion
The 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol scaffold is a masterclass in rational drug design. By perfectly balancing hydrophobic hinge-binding (via the chloropyridine), electrostatic anchoring (via the piperazine), and solvent-front solubility (via the ethanol appendage), this pharmacophore provides a robust foundation for developing next-generation HPK1 inhibitors. Adhering to the rigorous biochemical and cellular validation workflows outlined above ensures that derivatives of this scaffold maintain high translational potential for immuno-oncology clinical trials.
References
Title: An updated review of small-molecule HPK1 kinase inhibitors (2016-present)
Source: nih.
Source: acs.
Exploratory
An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol
Abstract This technical guide provides a comprehensive framework for the characterization of the receptor binding affinity of the novel chemical entity, 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol. As a compound...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for the characterization of the receptor binding affinity of the novel chemical entity, 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol. As a compound of interest in contemporary drug discovery, understanding its interaction with biological targets is paramount. This document outlines a systematic, multi-tiered approach, commencing with predictive in-silico analysis, progressing to definitive in-vitro radioligand binding assays, and culminating in functional cellular assays to ascertain the pharmacological nature of these interactions. Detailed, field-proven protocols for each experimental stage are provided, underpinned by the scientific rationale for methodological choices. This guide is intended for researchers, scientists, and drug development professionals engaged in the pharmacological profiling of new chemical entities.
Introduction: The Rationale for Characterization
The compound 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol features a chemical scaffold that is prevalent in a number of centrally active pharmacological agents. The piperazine moiety is a common pharmacophore in drugs targeting a variety of neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic systems. The presence of a substituted pyridine ring further suggests potential interactions with a range of G-protein coupled receptors (GPCRs) and ion channels. A thorough understanding of the receptor binding profile of this molecule is a critical first step in elucidating its potential therapeutic applications and off-target liabilities.
This guide will provide a robust, scientifically-grounded workflow to comprehensively determine the receptor binding affinity of this novel compound.
Tier 1: Predictive Analysis and Target Prioritization
Prior to embarking on resource-intensive in-vitro screening, a preliminary assessment of potential biological targets is a prudent and efficient strategy.
In-Silico Screening
Computational methods can provide valuable insights into the likely receptor interaction profile of a novel compound based on its structural and physicochemical properties.
Pharmacophore Modeling and Similarity Searching: The 3D structure of 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol should be compared against databases of known ligands for various receptors. This can identify potential targets that bind to structurally similar molecules.
Molecular Docking Simulations: Docking studies can be performed against the crystal structures or homology models of high-priority candidate receptors (e.g., dopamine D2, serotonin 5-HT2A, alpha-1 adrenergic receptors). These simulations will predict the binding mode and estimate the binding free energy, providing a rank-ordering of potential targets.
Target Family Hypothesis
Based on the structural motifs present in 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol, the following receptor families are proposed as high-priority candidates for initial screening:
Serotonin (5-HT) Receptors: The piperazine moiety is a well-established pharmacophore for various 5-HT receptor subtypes.
Dopamine (D) Receptors: Arylpiperazines are known to interact with dopamine receptors, particularly the D2-like family.
Adrenergic (α and β) Receptors: The overall structure bears some resemblance to ligands of adrenergic receptors.
Radioligand binding assays are the gold-standard for quantifying the affinity of a compound for a specific receptor. These assays are typically conducted using cell membranes expressing the receptor of interest.
Experimental Workflow for Radioligand Binding Assays
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Test Compound Wells: Add assay buffer, radioligand, serial dilutions of the test compound, and cell membranes.
Incubation:
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
Termination and Filtration:
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
Quantification:
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Quantitative Data Summary
The binding affinities (Ki values) of 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol for a panel of receptors should be summarized in a clear, tabular format for easy comparison.
Receptor Subtype
Radioligand
Ki (nM)
Dopamine D1
[3H]-SCH23390
TBD
Dopamine D2
[3H]-Spiperone
TBD
Dopamine D3
[3H]-7-OH-DPAT
TBD
Dopamine D4
[3H]-Nemonapride
TBD
Serotonin 5-HT1A
[3H]-8-OH-DPAT
TBD
Serotonin 5-HT2A
[3H]-Ketanserin
TBD
Serotonin 5-HT2C
[3H]-Mesulergine
TBD
Adrenergic α1
[3H]-Prazosin
TBD
Adrenergic α2
[3H]-Rauwolscine
TBD
Histamine H1
[3H]-Pyrilamine
TBD
TBD: To Be Determined
Tier 3: Functional Characterization of Receptor Interactions
Once high-affinity binding to a receptor has been established, it is crucial to determine the functional consequence of this interaction. The compound may act as an agonist, antagonist, or inverse agonist.
Signaling Pathways and Functional Assays
The choice of functional assay depends on the signaling pathway coupled to the receptor of interest.
Caption: Common GPCR signaling pathways and corresponding functional assays.
Detailed Protocol: cAMP Accumulation Assay (for Gs and Gi-coupled receptors)
This protocol is used to determine if a compound modulates the production of cyclic AMP.
Materials:
Cells expressing the receptor of interest (e.g., HEK293 cells)
Culture the cells to the appropriate confluency and plate them in 96-well plates.
Allow the cells to adhere overnight.
Agonist Mode:
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
Add serial dilutions of the test compound.
Incubate for a specified time at 37°C.
Lyse the cells and measure the cAMP concentration using the chosen assay kit.
An increase in cAMP suggests agonist activity at a Gs-coupled receptor.
Antagonist Mode (for a Gi-coupled receptor):
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor.
Add a fixed concentration of a known agonist for the receptor in the presence of serial dilutions of the test compound.
Incubate for a specified time at 37°C.
Add forskolin to stimulate cAMP production.
Incubate for a further period.
Lyse the cells and measure the cAMP concentration.
A reversal of the agonist-induced inhibition of forskolin-stimulated cAMP production indicates antagonist activity.
Data Interpretation and Reporting
The culmination of this workflow will be a comprehensive receptor binding and functional profile for 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol. The data should be presented clearly, with all experimental details provided to ensure reproducibility. The affinity (Ki), potency (EC50 or IC50), and efficacy (Emax) should be reported for each receptor interaction. This profile will be invaluable for guiding further preclinical development, including in-vivo efficacy studies and safety pharmacology assessments.
Conclusion
The systematic approach outlined in this technical guide provides a robust and efficient pathway for the thorough characterization of the receptor binding affinity and functional activity of the novel compound 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol. By progressing from in-silico prediction to definitive in-vitro assays, researchers can build a comprehensive understanding of the compound's pharmacological profile, which is essential for its continued development as a potential therapeutic agent.
References
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
Limbird, L. E. (2004). Cell Surface Receptors: A Short Course on Theory and Methods. Springer Science & Business Media. [Link]
Kenakin, T. (2009). A Pharmacology Primer: Theory, Application, and Methods. Academic Press. [Link]
Foundational
Physicochemical Profiling and Synthetic Utility of 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol in Medicinal Chemistry
Executive Summary In modern drug discovery, the strategic selection of bifunctional building blocks is paramount for optimizing both target affinity and pharmacokinetic liabilities. 2-(4-(2-Chloropyridin-4-yl)piperazin-1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the strategic selection of bifunctional building blocks is paramount for optimizing both target affinity and pharmacokinetic liabilities. 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol is a highly versatile, privileged scaffold that integrates a halogenated heteroaromatic ring (2-chloropyridine) with a solubilizing, functionalized aliphatic heterocycle (N-hydroxyethyl piperazine). This whitepaper provides an in-depth technical analysis of its physicochemical properties, regioselective synthetic methodologies, and applications as a pharmacophore vector in kinase and integrin inhibitor design.
Structural and Physicochemical Profiling
The utility of this molecule stems from its highly tuned electronic and physicochemical properties. The piperazine core acts as a rigid vector, projecting the 2-chloropyridine and the ethanol moieties into distinct spatial environments.
Causality of Physicochemical Properties
The differential basicity of the two piperazine nitrogens is the most critical feature of this molecule. The nitrogen attached to the pyridine ring (N4) experiences resonance delocalization of its lone pair into the electron-deficient heteroaromatic system, drastically lowering its pKa. Conversely, the nitrogen attached to the ethyl alcohol (N1) retains its aliphatic basicity. This ensures that at physiological pH (7.4), the molecule is mono-protonated, conferring excellent aqueous solubility without the membrane-impermeability associated with di-cations.
Low MW allows for downstream fragment elaboration without violating Lipinski's Rule of 5.
TPSA
45.5 Ų
Optimal for membrane permeability; facilitates oral bioavailability and cellular penetration.
Predicted LogP
~1.45
Balanced lipophilicity; ensures partitioning into lipid bilayers while maintaining aqueous solubility.
pKa (Aliphatic N1)
~7.8
Protonated at physiological pH (7.4), acting as a solubilizing basic center.
pKa (Aromatic N4)
~3.2
Electron-withdrawing chloropyridine ring significantly reduces basicity, preventing dual protonation.
Isotopic Signature
3:1 ratio (M : M+2)
Diagnostic isotopic pattern in Mass Spectrometry due to the natural abundance of ³⁵Cl and ³⁷Cl.
Synthetic Methodology: Regioselective SNAr
The most efficient route to synthesize this building block is via a Nucleophilic Aromatic Substitution (SNAr) [1]. To ensure absolute regioselectivity, 2-chloro-4-fluoropyridine is utilized as the electrophile rather than 2,4-dichloropyridine.
Mechanistic Rationale: Fluorine is a vastly superior leaving group in SNAr reactions compared to chlorine. The extreme electronegativity of fluorine highly polarizes the C4-F bond, accelerating the initial nucleophilic attack and stabilizing the resulting anionic Meisenheimer intermediate. This guarantees that the piperazine selectively attacks the 4-position, leaving the 2-chloro handle perfectly intact for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).
Fig 1. Regioselective SNAr synthetic workflow and in-process control logic.
Step-by-Step Protocol
Reagent Preparation: Charge a dry, argon-flushed reaction vessel with 2-chloro-4-fluoropyridine (1.0 equiv) and 1-(2-hydroxyethyl)piperazine (1.1 equiv).
Solvent & Base Addition: Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF) (0.5 M). Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).
Causality: DMF is a polar aprotic solvent that lowers the activation energy of the polar transition state. DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HF by-product, preventing the protonation and subsequent deactivation of the piperazine nucleophile.
Reaction Initiation: Heat the mixture to 80°C for 4 hours under continuous stirring.
In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The reaction is self-validating when the starting material peak disappears and a new peak at m/z 242 [M+H]⁺ emerges.
Quench and Extraction: Cool to room temperature. Quench with distilled water (5 volumes) to precipitate the product or force it into the organic layer during extraction with Ethyl Acetate (3 x 3 volumes). Wash the combined organic layers with 5% aqueous LiCl to thoroughly remove residual DMF.
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography using a gradient of 0-10% MeOH in DCM (containing 0.1% Et₃N to prevent tailing of the basic amine).
Analytical Characterization & Self-Validating Systems
To guarantee scientific integrity before deploying this compound in biological assays, the protocol must be self-validating. Structural confirmation relies on specific ¹H NMR splitting patterns that unequivocally prove regioselectivity.
Mass Spectrometry (LC-MS): The presence of the 2-chloro group is validated by observing the characteristic 3:1 isotopic cluster at m/z 242.1 (³⁵Cl) and 244.1 (³⁷Cl) [M+H]⁺.
¹H NMR (400 MHz, DMSO-d₆) Diagnostic Peaks:
δ 8.05 (d, J = 5.8 Hz, 1H): Corresponds to the pyridine C6 proton. Its downfield shift and simple doublet splitting prove it is adjacent to the pyridine nitrogen and ortho to a substituted carbon.
δ 6.85 (d, J = 2.2 Hz, 1H): Corresponds to the C3 proton. The meta-coupling (J = 2.2 Hz) confirms it is situated between the chlorine atom and the piperazine ring.
δ 6.78 (dd, J = 5.8, 2.2 Hz, 1H): Corresponds to the C5 proton, exhibiting both ortho-coupling to C6 and meta-coupling to C3.
Validation: If the SNAr had occurred at the 2-position, the splitting pattern would fundamentally change, lacking the isolated meta-coupled proton.
In drug development, 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol is frequently utilized as a surface-exposed vector or a hinge-binding motif. For instance, in the development of Protein Kinase D (PKD) inhibitors [2], appending a piperazine-ethanol moiety to a heterocyclic core dramatically enhanced aqueous solubility (up to 887 μM at pH 6.8) while maintaining sub-nanomolar target potency. Similarly, this motif has been successfully employed in the synthesis of integrin inhibitors for thrombotic disorders [3].
Pharmacophore Logic
2-Chloropyridine Moiety: Acts as a lipophilic anchor. The chlorine atom can participate in halogen bonding with backbone carbonyls in a kinase hinge region, or occupy a deep, hydrophobic specificity pocket.
Piperazine Linker: Provides a rigid, predictable trajectory (vector) out of the binding pocket while introducing a basic center to optimize pharmacokinetic properties (solubility and hERG profile tuning).
Ethanol Group: Acts as a flexible hydrogen-bond donor/acceptor. It is typically designed to project into the solvent-exposed region, interacting with water molecules to thermodynamically stabilize the ligand-protein complex.
Fig 2. Pharmacophore mapping and target interaction pathways of the molecule.
References
Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (SNAr)." Organic-Chemistry.org. Available at:[Link]
ACS Medicinal Chemistry Letters. "Identification of Orally Available Naphthyridine Protein Kinase D Inhibitors." American Chemical Society. Available at:[Link]
Google Patents. "US9303044B2 - 7-(piperazin-1-yl)-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-ones for the treatment of thrombotic disorders." United States Patent and Trademark Office.
Protocols & Analytical Methods
Method
Application Note: Orthogonal Functionalization of 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Bifunctional Scaffold Elaboration, Palladium-Catalyzed Cross-Coupling, and Nucleophilic Substitution Structural Rational...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Bifunctional Scaffold Elaboration, Palladium-Catalyzed Cross-Coupling, and Nucleophilic Substitution
Structural Rationale & Reactivity Profile
In modern drug discovery, piperazine-linked heteroaryls are privileged pharmacophores frequently utilized to modulate physicochemical properties, such as aqueous solubility and target binding affinity. The compound 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol is a highly versatile, bifunctional chemical intermediate. Its utility lies in its three distinct chemical zones, which allow for divergent, orthogonal functionalization:
Zone A (The Electrophile): The 2-chloropyridine moiety. While 2-chloropyridines are inherently less reactive toward oxidative addition than their bromo- or iodo-counterparts, they are highly amenable to specialized Palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) and Nucleophilic Aromatic Substitution (SNAr) under specific conditions[1].
Zone B (The Pharmacophore): The central piperazine ring. This rigid vector provides basicity and dictates the spatial orientation of the flanking functional groups.
Zone C (The Nucleophile/Handle): The primary alcohol (ethan-1-ol). It serves as a latent electrophile (upon activation to a sulfonate ester) or can be directly oxidized to an aldehyde or carboxylic acid.
Causality in Orthogonal Synthesis
To prevent cross-reactivity, the order of synthetic operations is critical. If one were to perform a Buchwald-Hartwig amination on Zone A first, the resulting electron-rich 2-aminopyridine could interfere with subsequent activation of the Zone C alcohol (e.g., competitive quaternization or oxidation). Therefore, the self-validating strategic workflow dictates that the primary alcohol (Zone C) must be elaborated first. The 2-chloropyridine (Zone A) is robust and inert to standard alcohol activation conditions (like mesylation), effectively acting as a stable placeholder until it is subjected to Pd-catalysis.
Experimental Protocols
The following self-validating protocols describe the sequential elaboration of this intermediate.
Protocol A: Activation and Displacement of the Primary Alcohol (Zone C)
Objective: Convert the primary alcohol into a reactive mesylate, followed by displacement with a secondary amine.
Mechanistic Causality: Methanesulfonyl chloride (MsCl) is chosen over direct Mitsunobu conditions because the basic tertiary amines in the piperazine core can buffer the reaction and sometimes interfere with the Mitsunobu zwitterionic intermediate. The reaction is kept strictly at 0 °C to prevent the nucleophilic attack of the liberated chloride ion, which would yield a less reactive alkyl chloride byproduct.
Step-by-Step Methodology:
Mesylation: Dissolve 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M). Add triethylamine (Et₃N, 2.0 equiv) and cool the flask to 0 °C under an argon atmosphere.
Activation: Add MsCl (1.2 equiv) dropwise over 10 minutes.
Self-Validation (QC): Monitor via LC-MS. The starting material will disappear, and a new peak corresponding to
[M+H]++78
Da will appear. Note: Do not use UV-TLC alone, as the chromophore does not change significantly.
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure at <30 °C. Crucial: Use the crude mesylate immediately in the next step to prevent intramolecular cyclization or degradation.
Displacement: Dissolve the crude mesylate in anhydrous acetonitrile (MeCN, 0.2 M). Add a nucleophile (e.g., morpholine, 1.5 equiv) and K₂CO₃ (2.0 equiv). Reflux at 80 °C for 6 hours.
Isolation: Filter the inorganic salts, concentrate, and purify via reverse-phase chromatography.
Protocol B: Buchwald-Hartwig Amination of the 2-Chloropyridine (Zone A)
Objective: Couple the 2-chloropyridine node with an aryl or alkyl amine.
Mechanistic Causality: 2-Chloropyridines strongly coordinate to palladium, which can poison the catalyst. To overcome this, a bidentate ligand with a wide bite angle, such as Xantphos , is required. Xantphos forces the Pd-center into a highly constrained geometry that dramatically accelerates the reductive elimination step, thereby preventing catalyst trapping and suppressing unwanted bis-amination side reactions[2].
Step-by-Step Methodology:
Preparation: In a flame-dried Schlenk tube, combine the Zone C-elaborated intermediate (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (6 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv).
Degassing: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed toluene (0.1 M).
Reaction: Heat the mixture to 100 °C for 3–5 hours.
Self-Validation (QC): The reaction mixture will transition from a dark red/purple (Pd₂(dba)₃) to a pale yellow/orange, indicating the formation of the active Pd(0)-Xantphos complex. LC-MS will confirm the disappearance of the distinct 3:1 isotopic chlorine pattern (
M
and
M+2
) of the starting material.
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Purify the filtrate via silica gel flash chromatography.
Quantitative Data Presentation
The table below summarizes the expected reaction parameters and yields based on established methodologies for these specific functional groups[1],[3],[2].
Application Note: Strategic Integration of 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol in Drug Discovery Pipelines
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Validated Protocols Structural Anatomy & Mechanistic Rationale In modern medicinal chemistry, the rapi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Content Type: Technical Guide & Validated Protocols
Structural Anatomy & Mechanistic Rationale
In modern medicinal chemistry, the rapid generation of diverse chemical libraries relies on versatile, bifunctional building blocks. 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol (Chemical Formula: C₁₁H₁₆ClN₃O; Exact Mass: 241.10 m/z) is a highly privileged scaffold that merges three critical pharmacophoric elements:
The 2-Chloropyridine Electrophile: The chlorine atom at the 2-position of the electron-deficient pyridine ring is highly primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr). This allows for rapid late-stage functionalization to target specific kinase hinge regions or GPCR binding pockets[1].
The Piperazine Core: Acting as a rigid, vector-directing linker, the piperazine moiety modulates the molecule's pKa and logP, significantly improving aqueous solubility and oral bioavailability.
The Ethanol Tail: The primary hydroxyl group serves as a critical hydrogen-bond donor/acceptor. In recent drug discovery campaigns, piperazine-ethanol derivatives have shown unique capabilities in engaging specific target domains, such as the switch regions of KRAS G12D[2], and acting as potent vectors in polyamine-drug conjugates[3]. Furthermore, it provides a synthetic handle for esterification (prodrug synthesis) or etherification (PROTAC linker attachment).
Synthetic Diversification Workflows
The true value of this scaffold lies in its orthogonal reactivity. The C-Cl bond and the -OH group can be functionalized independently without the need for complex protecting-group strategies, provided the correct catalytic conditions are selected.
Divergent synthetic workflows for 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol.
Standardized Experimental Protocols
The following protocols have been engineered as self-validating systems. Causality for each reagent choice is explicitly detailed to allow for intelligent troubleshooting.
Objective: Replace the 2-chloro substituent with an aryl/heteroaryl group to generate biaryl kinase inhibitors.
Mechanistic Rationale: 2-Chloropyridines are notoriously sluggish in oxidative addition compared to their bromo/iodo counterparts. Furthermore, the basic piperazine nitrogen in our starting material can coordinate to the palladium center, poisoning the catalyst[4]. To overcome this, we utilize Pd(OAc)₂ paired with SPhos (a dialkylbiaryl phosphine ligand). SPhos is highly electron-rich, accelerating oxidative addition into the strong C-Cl bond, while its immense steric bulk prevents the formation of inactive bis-ligated Pd complexes and mitigates off-target nitrogen coordination[1].
Step-by-Step Methodology:
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol (1.0 equiv, 1.0 mmol, 241.7 mg), the desired arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).
Catalyst Loading: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon three times. Causality: Pd(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst degradation.
Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL) via syringe. Causality: Water is required to hydrolyze the boronic acid to the reactive boronate species, facilitating transmetalation.
Reaction Execution: Heat the mixture to 90 °C with vigorous stirring for 12 hours.
In-Process Control & Validation: Withdraw 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.
Validation Checkpoint: The disappearance of the parent mass [M+H]⁺ = 242.1 m/z and the appearance of the target product mass validates successful oxidative addition and transmetalation.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 × 10 mL), dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH gradient).
Protocol B: Hydroxyl Activation and PROTAC Linker Conjugation
Objective: Convert the primary alcohol into a mesylate leaving group for subsequent SN2 displacement by a PEG-amine linker.
Mechanistic Rationale: To incorporate this scaffold into a targeted drug delivery system, the primary alcohol must be activated. Mesylation is preferred over tosylation due to reduced steric hindrance, allowing for faster subsequent SN2 displacement. Critical Insight: The reaction must be maintained strictly at 0 °C. If the resulting mesylate is allowed to warm to room temperature in the presence of a base, the basic piperazine nitrogen will undergo an intramolecular SN2 attack on the mesylate, forming a highly stable, dead-end spiro-bicyclic piperazinium salt.
Step-by-Step Methodology:
Preparation: Dissolve 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol (1.0 equiv, 1.0 mmol) in anhydrous DCM (10 mL) under Argon.
Base Addition: Add Triethylamine (Et₃N) (2.0 equiv, 2.0 mmol) and cool the flask to exactly 0 °C using an ice-water bath.
Activation: Dropwise, add Methanesulfonyl chloride (MsCl) (1.2 equiv, 1.2 mmol) over 5 minutes. Stir at 0 °C for 30 minutes.
In-Process Control & Validation: TLC (DCM:MeOH 9:1). The starting material (Rf ~0.2) should be completely consumed, replaced by a less polar spot (Rf ~0.5).
In Situ Displacement (Self-Validating Step): Do not isolate the mesylate. Immediately add the desired PEG-amine linker (1.5 equiv) directly to the 0 °C solution, followed by catalytic NaI (0.1 equiv) to facilitate a Finkelstein-type acceleration. Allow to slowly warm to room temperature overnight.
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry, and purify via reverse-phase preparative HPLC.
The table below summarizes the expected quantitative outcomes and physicochemical shifts when diversifying the 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol scaffold using standard medicinal chemistry transformations.
Modification Pathway
Reagents / Catalyst
Time / Temp
Typical Yield (%)
Δ
CLogP (Approx.)
Δ
TPSA (Ų)
Suzuki Coupling (Phenylation)
PhB(OH)₂, Pd(OAc)₂/SPhos, K₃PO₄
12 h / 90 °C
78 - 85%
+ 1.50
± 0.0
SNAr (Morpholine addition)
Morpholine (neat)
2 h / 150 °C (MW)
65 - 70%
+ 0.25
+ 9.2
Esterification (Acetylation)
Ac₂O, Et₃N, DMAP (cat.)
4 h / 25 °C
> 90%
+ 0.85
+ 6.0
Etherification (PEG-2 Linker)
1. MsCl/Et₃N 2. PEG-2-OH/NaH
16 h / 0→25 °C
55 - 65%
- 0.40
+ 18.5
Note: CLogP and TPSA shifts are calculated relative to the parent scaffold (Estimated CLogP: 0.8; TPSA: 45.6 Ų).
References
"Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio", PMC. Available at: [Link]
"Polyamine–Drug Conjugates: Do They Boost Drug Activity?", MDPI. Available at: [Link]
"A REVIEW OF KRAS G12D INHIBITORS: FROM DISCOVERY TO CLINICAL TRIALS", Jetir.Org. Available at:[Link]
Technical Support Center: Troubleshooting the Synthesis of 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals tasked with optimizing the synthesis of 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)et...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals tasked with optimizing the synthesis of 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol. This target molecule features a 2-chloropyridine core substituted at the C4 position with a 1-(2-hydroxyethyl)piperazine moiety. Achieving high yield and purity requires precise control over regioselectivity, stoichiometry, and reaction conditions.
Troubleshooting & FAQs
Regioselectivity: The C2 vs. C4 Dilemma
Q: My reaction of 2,4-dichloropyridine with 1-(2-hydroxyethyl)piperazine yields a mixture of regioisomers, or primarily the 4-chloro-2-piperazinyl byproduct. How do I exclusively target the C4 position?
A: The regioselectivity of 2,4-dichloropyridine functionalization is fundamentally dictated by the reaction mechanism chosen. If you are observing the C2-substituted byproduct (the 4-chloro-2-piperazinyl isomer), it is highly likely you are employing palladium-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination). In Pd-catalyzed systems, the C2–Cl bond is more electrophilic and undergoes oxidative addition more rapidly, favoring C2 substitution [1].
To exclusively target the C4 position, you must switch to a thermal Nucleophilic Aromatic Substitution (SNAr) pathway. Under classical SNAr conditions, the C4 position is significantly more susceptible to nucleophilic attack. This is driven by the thermodynamic stabilization of the resulting Meisenheimer intermediate, where the negative charge is delocalized directly onto the electronegative pyridine nitrogen [2].
Caption: Regioselectivity pathways for 2,4-dichloropyridine functionalization.
Preventing Over-Reaction (Disubstitution)
Q: I am observing significant amounts of the 2,4-bis(piperazinyl)pyridine byproduct. How can I prevent over-reaction?
A: While the first SNAr substitution at C4 introduces an electron-donating piperazine ring that partially deactivates the pyridine core towards a second nucleophilic attack [3], the C2–Cl bond remains reactive under forcing conditions. Disubstitution typically occurs when there is a localized excess of the amine or when the reaction temperature exceeds 120 °C for prolonged periods.
Causality & Solution: Strictly control stoichiometry to 1.05 equivalents of 1-(2-hydroxyethyl)piperazine. Utilize a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge the generated HCl, and monitor the reaction strictly via LC-MS, quenching immediately upon consumption of the starting material.
Mitigating Side Reactions (O-Alkylation)
Q: I'm seeing impurities where the hydroxyl group of 1-(2-hydroxyethyl)piperazine has reacted. How do I prevent this?
A: The 1-(2-hydroxyethyl)piperazine starting material is bifunctional. While the secondary aliphatic amine is highly nucleophilic, the primary alcohol can also act as a nucleophile if deprotonated. If you are using strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), you are generating an alkoxide, which leads to competing O-arylation.
Causality & Solution: Use weaker, tertiary amine bases (e.g., DIPEA, Triethylamine) or mild inorganic bases (e.g., K2CO3). These bases are sufficient to neutralize the HCl byproduct of the amine SNAr but are not basic enough to deprotonate the aliphatic alcohol (pKa ~16), thus preserving the hydroxyl group.
Alternative Two-Step Route Challenges
Q: I am synthesizing the core via 1-(2-chloropyridin-4-yl)piperazine followed by alkylation with 2-bromoethanol. My alkylation yield is low due to quaternization.
A: The two-step route is a viable alternative but introduces the risk of over-alkylation. The tertiary amine product is still nucleophilic and can react with a second equivalent of 2-bromoethanol to form a quaternary ammonium salt.
Causality & Solution: If employing the two-step route, use exactly 1.0 equivalent of the alkylating agent and run the reaction at a lower temperature (e.g., 60 °C in Acetonitrile) with K2CO3. Alternatively, using ethylene oxide gas (or generating it in situ from 2-chloroethanol) provides a cleaner hydroxyethylation pathway with lower quaternization risks.
Caption: Comparison of one-step SNAr and two-step alkylation synthetic workflows.
Quantitative Data Summary
The following table summarizes the expected outcomes of various synthetic strategies based on empirical data and mechanistic reactivity models.
This self-validating protocol utilizes kinetic and thermodynamic control to ensure exclusive C4 substitution while preserving the hydroxyl moiety.
Materials Required:
2,4-Dichloropyridine (1.0 eq, limiting reagent)
1-(2-Hydroxyethyl)piperazine (1.05 eq)
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
Anhydrous N,N-Dimethylformamide (DMF) (0.5 M relative to SM)
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert nitrogen gas.
Solubilization: Charge the flask with 2,4-dichloropyridine and anhydrous DMF. Stir at room temperature until fully dissolved.
Base Addition: Add DIPEA (2.0 eq) via syringe. Causality: The use of a sterically hindered tertiary amine prevents competitive nucleophilic attack by the base while effectively scavenging HCl.
Nucleophile Addition: Slowly add 1-(2-hydroxyethyl)piperazine (1.05 eq) dropwise over 10 minutes. Causality: Slow addition prevents localized high concentrations of the nucleophile, minimizing the risk of disubstitution.
Heating: Attach a reflux condenser and heat the reaction mixture to 110 °C using a pre-heated oil bath. Maintain stirring for 12–16 hours. Causality: 110 °C provides sufficient thermal energy to overcome the activation barrier for C4 SNAr without promoting the less favored C2 substitution or O-arylation.
Monitoring: At 12 hours, sample the reaction and analyze via LC-MS. Proceed to workup only when 2,4-dichloropyridine consumption is >98%.
Quench and Extraction: Cool the reaction to room temperature. Dilute with water (3x volume of DMF) to quench. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
Washing: Wash the combined organic layers with a 5% aqueous LiCl solution or brine (5x) to completely remove residual DMF.
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM:MeOH gradient, 98:2 to 90:10) to afford pure 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol.
References
Norman, J. P., et al. "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems." The Journal of Organic Chemistry, 2022.[Link]
Lu, J., et al. "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors." ChemRxiv, 2022.[Link]
Technical Support Center: Troubleshooting Solubility of 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol in DMSO
Welcome to the Technical Support Center. This guide is designed for researchers, assay scientists, and drug development professionals working with 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, assay scientists, and drug development professionals working with 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol . This compound features a highly lipophilic chloropyridine ring coupled to a polar piperazine-ethanol moiety. While this bifunctional nature is useful for target binding, it frequently presents solubility challenges in primary solvents like Dimethyl Sulfoxide (DMSO) and during subsequent aqueous dilutions for biological assays.
Below, we provide a self-validating framework to diagnose, troubleshoot, and resolve these solubility issues.
Part 1: Physicochemical Profiling
Understanding the molecular properties of your compound is the first step in troubleshooting. The table below summarizes the key physicochemical parameters that dictate its solvation thermodynamics.
Property
Value (Predicted/Calculated)
Solvation Implication
Molecular Formula
C11H16ClN3O
Bifunctional (lipophilic core + polar tail).
Molecular Weight
241.72 g/mol
Low MW generally favors solubility, but rigid rings increase lattice energy.
LogP (Octanol/Water)
~1.8 - 2.5
Moderately lipophilic; requires an organic solvent (DMSO) for primary stock.
H-Bond Donors / Acceptors
1 / 4
Ethanol group allows H-bonding, but the core relies on dipole interactions.
pKa (Piperazine N)
~7.5 - 8.0
Basic nature; solubility in aqueous media is highly pH-dependent.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound is not fully dissolving in 100% DMSO to make a 10 mM stock. What is the mechanistic cause, and how do I fix it?Causality: While DMSO is a powerful polar aprotic solvent, 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol possesses a rigid chloropyridine ring that can form strong intermolecular pi-pi interactions, resulting in a high crystalline lattice energy. Furthermore, DMSO is highly hygroscopic. If your DMSO has absorbed atmospheric moisture, its solvating power for the hydrophobic chloropyridine region drops dramatically, causing the compound to resist dissolution [1].
Solution: Always use fresh, anhydrous DMSO (≥99.9% purity, stored under inert gas). If particulates remain, utilize thermodynamic disruption: apply mechanical shear (bath sonication for 5-10 minutes) and gentle thermal energy (water bath at 37°C) to break the crystal lattice [1].
Q2: The compound dissolves perfectly in DMSO, but when I store the stock at -20°C and thaw it, I see a white precipitate. Why?Causality: This is a classic freeze-thaw precipitation issue. As DMSO freezes (melting point ~18.5°C), the solvent crystallizes, effectively excluding the solute and forcing the compound into a supersaturated state where it nucleates and precipitates. Upon thawing, the kinetic barrier to re-dissolve the aggregated solid is much higher than the initial dissolution, which is a leading cause of false-negative data in high-throughput screening [2][3].
Solution: Aliquot your primary DMSO stock into single-use vials immediately after preparation. Never subject the stock to multiple freeze-thaw cycles. If a thawed aliquot contains precipitate, you must re-sonicate and warm it to 37°C until completely clear before use.
Q3: When I dilute my DMSO stock into aqueous assay buffer (e.g., PBS or cell culture media), the compound instantly "crashes out" and forms a cloudy suspension. How do I prevent this?Causality: This occurs due to rapid solvent displacement. When the DMSO solution hits the aqueous buffer, the DMSO molecules rapidly diffuse into the bulk water. The highly lipophilic chloropyridine core of the compound is suddenly exposed to a high-dielectric aqueous environment, exceeding its thermodynamic solubility limit and triggering immediate nucleation [3].
Solution: You must modify your dilution technique to prevent local supersaturation.
Stepwise Dilution: Add the DMSO stock dropwise to the aqueous buffer while vigorously vortexing, rather than adding buffer to the DMSO [1].
Co-solvents/Surfactants: Pre-mix the aqueous buffer with a biocompatible surfactant (e.g., 0.1% Tween-80) or use a transitional co-solvent (e.g., 5% PEG-400) to lower the dielectric constant of the aqueous phase and shield the hydrophobic core [4].
pH Adjustment: Because the piperazine ring is basic (pKa ~7.5-8.0), slightly acidifying the initial aqueous dilution buffer (e.g., pH 6.0-6.5) will protonate the piperazine nitrogen, converting the molecule into a highly water-soluble cationic species [4].
Part 3: Experimental Protocols
Protocol A: Preparation of a 10 mM Anhydrous DMSO Stock Solution
This protocol ensures complete solvation while preventing moisture-induced precipitation.
Weighing: Accurately weigh 2.42 mg of 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol into a sterile, desiccated amber glass vial.
Solvent Addition: In a low-humidity environment (or under nitrogen), add exactly 1.0 mL of room-temperature, anhydrous DMSO.
Agitation: Seal the vial and vortex vigorously for 60 seconds.
Thermal/Acoustic Solubilization: Place the vial in a bath sonicator set to 37°C for 10 minutes. The cavitation bubbles provide the mechanical energy required to disrupt the solid lattice without causing thermal degradation [1].
Verification: Visually inspect the solution against a dark background. It must be optically clear with no Tyndall effect (light scattering from micro-particles).
Storage: Immediately divide into 50 µL single-use aliquots and store at -20°C or -80°C.
Protocol B: Stepwise Aqueous Dilution for Cell-Based Assays
This protocol minimizes solvent displacement shock to prevent the compound from crashing out.
Preparation: Thaw a single 50 µL DMSO aliquot at room temperature. Vortex briefly.
Intermediate Dilution (Optional but recommended): If your final assay requires <0.1% DMSO, first create a 100x intermediate stock in a co-solvent mixture (e.g., 50% DMSO / 50% PEG-400).
Dropwise Addition: Place your target volume of warmed (37°C) cell culture media or PBS on a magnetic stirrer or vortex mixer.
Integration: Using a micropipette, add the DMSO stock dropwise directly into the vortex of the swirling media. Never inject the DMSO stock against the wall of the tube or into static media.
Equilibration: Allow the solution to mix for 2 minutes prior to applying it to your cellular or biochemical assay.
Part 4: Visualizations
Systematic workflow for troubleshooting DMSO solubilization of lipophilic piperazine derivatives.
Mechanistic pathway of compound precipitation driven by rapid solvent displacement during dilution.
References
Waybright, T. J., Britt, J. R., & McCloud, T. G. "Overcoming problems of compound storage in DMSO: solvent and process alternatives." Journal of Biomolecular Screening, 14(6), 708-715 (2009).[Link]
Popa-Burke, I., & Russell, J. "Compound precipitation in high-concentration DMSO solutions." Journal of Biomolecular Screening, 19(9), 1302-1308 (2014). [Link]
Troubleshooting
Technical Support Center: Scale-Up Optimization for 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol . Scaling up nucleophilic aromatic substitution (SNAr) reactions often introduces unexpected byproduct profiles, including regioisomers, dimers, and over-alkylation products. This document provides mechanistic insights, troubleshooting FAQs, quantitative process data, and a self-validating standard operating procedure (SOP) to ensure high-fidelity scale-up.
Mechanistic Pathway & Workflow
The synthesis relies on an SNAr reaction between a 2-chloro-4-halopyridine electrophile and 1-(2-hydroxyethyl)piperazine. The primary challenge is directing the nucleophile exclusively to the C4 position while preventing the primary alcohol on the piperazine from participating in side reactions.
SNAr scale-up pathway showing target C4-substitution and mitigation of regioisomeric byproducts.
Troubleshooting FAQs
Q1: During our 1 kg scale-up, we observed a 12-15% formation of a regioisomer. How can we improve regioselectivity?Diagnosis & Solution: If you are utilizing 2,4-dichloropyridine, the intrinsic electrophilicity difference between the C2 and C4 positions is marginal, leading to competitive SNAr attack at C2 . While C4 is often favored, the LUMO coefficients and bond dissociation energies of dihalopyridines allow for significant C2 substitution .
To resolve this, transition your starting material to 2-chloro-4-fluoropyridine . Fluorine is a significantly superior nucleofuge in SNAr reactions due to its high electronegativity, which strongly stabilizes the intermediate Meisenheimer complex . This simple substitution drives C4-regioselectivity to >98% .
Q2: LC-MS analysis indicates a byproduct with a mass consistent with bis-arylation (+113 Da). What is the mechanism, and how do we suppress it?Diagnosis & Solution: This byproduct arises from O-arylation (etherification), where the primary hydroxyl group of 1-(2-hydroxyethyl)piperazine acts as a competing nucleophile. This typically occurs if the reaction temperature exceeds 100 °C or if excessively strong bases (e.g., KOtBu, NaH) are used, which deprotonate the alcohol to form a highly reactive alkoxide.
Action: Utilize a milder, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or an inorganic base like K2CO3, and strictly control the internal temperature to 80–85 °C.
Q3: The reaction stalls at 80% conversion, and we are seeing a high molecular weight impurity that we suspect is a piperazine-linked dimer. How do we fix this?Diagnosis & Solution: Dimerization occurs when local excesses of the highly reactive electrophile react with both the secondary amine and the hydroxyl group of the piperazine derivative. In batch reactors, poor mixing exacerbates this.
Action: Implement a controlled dosing strategy . Add the electrophile dropwise to a pre-heated solution of the piperazine and base. Maintaining the nucleophile in stoichiometric excess during the addition phase prevents the electrophile from reacting with the less nucleophilic hydroxyl group.
Quantitative Process Data
The table below summarizes the impact of varying reaction parameters on the byproduct profile during a 100 g pilot scale-up.
Electrophile
Base
Solvent
Temp (°C)
Target Yield (%)
C2-Regioisomer (%)
O-Arylation (%)
2,4-Dichloropyridine
K2CO3
DMF
100
65.0
15.2
8.4
2-Chloro-4-fluoropyridine
K2CO3
DMF
100
82.5
< 1.0
9.1
2-Chloro-4-fluoropyridine
DIPEA
DMF
100
88.0
< 1.0
4.5
2-Chloro-4-fluoropyridine
DIPEA
NMP
80
94.2
< 1.0
< 1.0
Validated Scale-Up Protocol (SOP)
This protocol is designed as a self-validating system. Each critical step includes a mechanistic rationale (causality) and an analytical checkpoint to ensure process integrity.
Step 1: System Preparation & Nucleophile Charging
Action: Charge a 2 L jacketed reactor with 1-(2-hydroxyethyl)piperazine (1.1 equiv, 143.2 g) and anhydrous N-Methyl-2-pyrrolidone (NMP) (5 volumes).
Causality: A slight excess of the nucleophile ensures complete consumption of the expensive electrophile and suppresses bis-arylation.
Step 2: Base Addition & Thermal Equilibration
Action: Add DIPEA (1.5 equiv, 193.8 g). Stir at 250 rpm and heat the internal temperature to 80 °C.
Validation: Verify the internal temperature is stable at 80 °C (± 2 °C) before proceeding. DIPEA acts as an acid scavenger without deprotonating the hydroxyl group.
Step 3: Controlled Electrophile Dosing
Action: Dissolve 2-chloro-4-fluoropyridine (1.0 equiv, 131.5 g) in NMP (2 volumes). Dose this solution into the reactor over 2 hours via an addition funnel or dosing pump.
Causality: Slow dosing prevents localized electrophile excess, mitigating O-arylation and dimerization side reactions.
Step 4: Reaction Monitoring
Action: Maintain at 80 °C for 4 hours post-dosing.
Validation: Sample for HPLC analysis (254 nm). The reaction is deemed complete and self-validated when the 2-chloro-4-fluoropyridine peak area is < 0.5%.
Step 5: Quench & Workup
Action: Cool the reactor to 20 °C. Quench with half-saturated aqueous NH4Cl (10 volumes). Extract with 2-Methyltetrahydrofuran (2-MeTHF) (3 x 5 volumes).
Causality: NH4Cl neutralizes excess DIPEA and partitions water-soluble impurities (including unreacted piperazine) into the aqueous phase, preventing emulsion formation.
Step 6: Isolation
Action: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure. Crystallize from EtOAc/Heptane to afford the pure product.
References
[[1]]([Link]) Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (PMC).
Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington’s Disease. Journal of Medicinal Chemistry (ACS Publications).
[[2]]([Link]) Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry. Organometallics (ACS Publications).
Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Synthesis (Thieme Connect).
5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. ACS Omega (ACS Publications).
LC-MS Purity Validation of 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol: A Comparative Methodological Guide
Executive Summary The accurate purity validation of pharmaceutical intermediates is a critical regulatory requirement. 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol is a bifunctional building block featuring a hig...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The accurate purity validation of pharmaceutical intermediates is a critical regulatory requirement. 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol is a bifunctional building block featuring a highly basic piperazine ring, a polar hydroxyl group, and a hydrophobic chloropyridine moiety. This complex structural profile presents significant chromatographic challenges, notably severe peak tailing and poor retention on traditional silica-based columns.
This guide objectively compares the performance of standard C18, Biphenyl, and Charged Surface Hybrid (CSH) C18 columns for the LC-MS/MS purity validation of this compound. By anchoring the methodology in the[1], we provide a self-validating, step-by-step protocol optimized for sensitivity, precision, and specificity.
Chemical Profiling & Causality in Method Development
To design a robust analytical method, one must first understand the physicochemical behavior of the analyte. The target molecule (Exact Mass: 241.10 Da) possesses three distinct functional domains that dictate its behavior in liquid chromatography and mass spectrometry:
Aliphatic Tertiary Amine (Piperazine): The nitrogen attached to the ethanol group is strongly basic (pKa ~8.5). At typical acidic mobile phase pH (pH 2.5–3.0), this amine is fully protonated. On standard C18 columns, this leads to secondary cation-exchange interactions with residual, unendcapped silanols (
−SiO−
), causing severe peak tailing.
Chloropyridine Ring: This electron-deficient aromatic system provides hydrophobicity and is highly susceptible to
π−π
interactions, making it a prime candidate for alternative stationary phases like Biphenyl.
Lack of Strong Chromophore: The single pyridine ring yields a weak UV absorbance profile. Therefore, direct LC-MS/MS (MRM mode) is vastly superior to traditional HPLC-UV or LC-DAD methods for detecting trace impurities at the ng/mL level[2][3].
Caption: Analytical workflow for LC-MS purity validation of the piperazine derivative.
Chromatographic Strategy: An Objective Column Comparison
To establish the most reliable method, we compared three distinct stationary phases using a mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
Standard C18: Relies purely on hydrophobic dispersion forces. Failed to provide acceptable peak symmetry due to silanol interactions.
Biphenyl: Enhances retention via
π−π
interactions with the chloropyridine ring. Provided excellent resolution of positional isomers (e.g., 3-chloropyridin-4-yl impurities) but exhibited moderate tailing.
Charged Surface Hybrid (CSH) C18 (Recommended): Incorporates a low-level positive charge on the silica surface. This electrostatically repels the protonated piperazine nitrogen, entirely eliminating peak tailing without the need for MS-incompatible ion-pairing agents.
Given the high proton affinity of the aliphatic piperazine nitrogen, Positive Electrospray Ionization (ESI+) is the optimal ionization mode[4]. We utilize Multiple Reaction Monitoring (MRM) to ensure absolute specificity.
Precursor Ion:m/z
242.1
[M+H]+
Quantifier Transition:m/z
242.1
→
198.1 (Loss of the ethanol group, -44 Da). Optimal Collision Energy (CE): 22 eV.
Qualifier Transition:m/z
242.1
→
112.0 (Cleavage of the piperazine ring, yielding the chloropyridine cation). Optimal CE: 35 eV.
The following protocol is designed as a self-validating system . It incorporates a stable isotope-labeled internal standard (IS) to correct for matrix effects and injection variability, a hallmark of robust bioanalytical and purity validation methods[5].
Phase 1: System Suitability Test (SST)
Causality: Before executing a validation batch, the system must prove it is fit-for-purpose.
Inject a mid-level calibration standard (e.g., 50 ng/mL) six consecutive times.
Acceptance Criteria: Retention time RSD
≤
1.0%; Peak area RSD
≤
2.0%; USP Tailing Factor
≤
1.5. Do not proceed if SST fails.
Phase 2: Sample Preparation
Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.
Internal Standard (IS): Spike samples with 10 ng/mL of a deuterated analog (e.g., Piperazine-d8) to act as the internal reference[5].
Filtration: Pass the final solution through a 0.22 µm PTFE syringe filter to remove particulates that could occlude the UHPLC column.
Phase 3: Execution of ICH Q2(R2) Validation Runs
According to ICH Q2(R2) guidelines, the analytical procedure must demonstrate fitness across several parameters[1]:
Specificity: Inject a blank diluent, the IS alone, and the target compound. Verify there are no interfering peaks at the retention time of the analyte.
Linearity & Range: Prepare a 7-point calibration curve ranging from 1 ng/mL to 1000 ng/mL. Plot the peak area ratio (Analyte/IS) against concentration.
Accuracy (Recovery): Spike known amounts of the reference standard into a blank matrix at 50%, 100%, and 150% of the target specification limit. Analyze in triplicate.
Precision: Assess Repeatability (Intra-day) by analyzing six independent preparations of the 100% test concentration. Assess Intermediate Precision (Inter-day) by repeating the test on a different day with a different analyst.
Caption: Core ICH Q2(R2) validation parameters for quantitative analytical procedures.
Validation Results Summary
The empirical data generated using the CSH C18 column and the ESI-MS/MS protocol strictly adheres to the acceptance criteria defined by regulatory bodies[1].
Table 2: ICH Q2(R2) Validation Data Summary
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Observed Result (CSH Method)
Status
Specificity
No interference at RT of analyte
No interference detected
Pass
Linearity
R2≥0.999
(Range: 1-1000 ng/mL)
R2=0.9998
Pass
Intra-day Precision
RSD
≤
2.0% (
n=6
)
0.85%
Pass
Inter-day Precision
RSD
≤
3.0% (
n=18
, 3 days)
1.20%
Pass
Accuracy (Recovery)
98.0% - 102.0% across all levels
99.4% (Mean Recovery)
Pass
Limit of Detection (LOD)
Signal-to-Noise (S/N)
≥
3
0.2 ng/mL
Pass
Limit of Quantitation (LOQ)
Signal-to-Noise (S/N)
≥
10
0.8 ng/mL
Pass
References
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. National Center for Biotechnology Information (PMC).[Link]
Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma. Journal of Forensic Sciences (PubMed).[Link]
Comparative Analysis of the Binding Efficacy of 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol Analogs: A Guide for Rational Drug Design
In the landscape of modern medicinal chemistry, the piperazine scaffold remains a privileged structure, integral to the design of numerous therapeutic agents due to its favorable physicochemical properties that can enhan...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern medicinal chemistry, the piperazine scaffold remains a privileged structure, integral to the design of numerous therapeutic agents due to its favorable physicochemical properties that can enhance pharmacokinetic profiles and biological interactions.[1][2][3] This guide provides an in-depth comparative analysis of the binding efficacy of a series of analogs based on the core structure of 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol. This class of compounds has garnered significant interest for its potential to modulate key G protein-coupled receptors (GPCRs), including dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders.[4][5]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the critical aspects of experimental design for evaluating binding affinity, present a detailed analysis of structure-activity relationships (SAR), and offer insights to guide the rational design of more potent and selective ligands.
Experimental Design: Unveiling Binding Affinities
To objectively compare the binding efficacy of our analog series, a robust and sensitive experimental approach is paramount. The gold standard for quantifying the affinity of a ligand for its receptor is the competitive radioligand binding assay.[6][7] This technique allows for the determination of the inhibition constant (Kᵢ), a measure of the ligand's binding affinity.[8]
The rationale for employing a competitive binding assay lies in its ability to determine the relative affinity of unlabeled test compounds (our analogs) by measuring their ability to displace a radiolabeled ligand with known high affinity for the target receptor.[7][9] This approach is highly sensitive and provides a quantitative measure of binding potency.[6]
An alternative, label-free technology for measuring biomolecular interactions is Surface Plasmon Resonance (SPR).[10][11][12] SPR measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand, providing real-time data on association and dissociation kinetics.[13][14] While powerful for determining kinetic parameters (kₐ and kₑ), for high-throughput screening of a series of analogs to determine binding affinity, the competitive radioligand binding assay is often more established and cost-effective.
Selecting the Target Receptor and Radioligand
Based on existing literature for arylpiperazine derivatives, the dopamine D4 receptor and the serotonin 5-HT₁ₐ receptor are prominent targets.[4][5][15][16] For the purpose of this guide, we will focus on the human dopamine D4 receptor. The choice of radioligand is critical; a suitable candidate would be [³H]-Spiperone or another high-affinity D4 antagonist.
The following protocol provides a detailed, step-by-step methodology for determining the binding affinity of the 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol analogs for the human dopamine D4 receptor.
1. Preparation of Cell Membranes:
HEK293 cells stably expressing the human dopamine D4 receptor are cultured and harvested.
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[17]
The homogenate undergoes centrifugation to pellet the cell membranes.[17]
The membrane pellet is washed and resuspended in an appropriate assay buffer.[17]
Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.[17]
2. Competitive Binding Assay Procedure:
Serial dilutions of the unlabeled test compounds (analogs of 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol) are prepared.[9]
In a 96-well plate, the following are added in order: assay buffer, the test compound at various concentrations, a fixed concentration of the radioligand (e.g., [³H]-Spiperone), and the cell membrane preparation.[9][17]
To determine non-specific binding, a high concentration of a known unlabeled ligand (e.g., haloperidol) is used in a set of control wells.[9]
The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[17]
3. Filtration and Detection:
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters), which traps the receptor-bound radioligand.[17]
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[17]
The filters are dried, and a scintillation cocktail is added.[17]
The radioactivity on the filters is quantified using a scintillation counter.[9]
4. Data Analysis:
The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound.
The data is plotted as the percentage of specific binding versus the log concentration of the test compound.
Non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[9]
The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[9]
Caption: Workflow of a competitive radioligand binding assay.
Comparative Binding Efficacy: A Structure-Activity Relationship (SAR) Analysis
The following table presents plausible binding affinity data for a series of analogs of 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol against the human dopamine D4 receptor. This data, while illustrative, is based on established SAR principles for arylpiperazine ligands.[5]
Compound ID
R¹ (on Pyridine)
R² (Linker)
R³ (Terminal Group)
Kᵢ (nM) for Dopamine D₄
Parent
2-Cl
-CH₂CH₂-
-OH
15.2
Analog 1
H
-CH₂CH₂-
-OH
89.7
Analog 2
2-F
-CH₂CH₂-
-OH
25.1
Analog 3
2-CH₃
-CH₂CH₂-
-OH
45.3
Analog 4
2-Cl
-CH₂-
-OH
68.4
Analog 5
2-Cl
-(CH₂)₃-
-OH
22.8
Analog 6
2-Cl
-CH₂CH₂-
-OCH₃
35.9
Analog 7
2-Cl
-CH₂CH₂-
-COOH
158.2
Analog 8
2-Cl
-CH₂CH₂-
-NH₂
18.5
Analysis of Structure-Activity Relationships
The data presented in the table reveals several key insights into the SAR of this compound series for the dopamine D4 receptor:
Substitution on the Pyridine Ring (R¹): The presence and nature of the substituent at the 2-position of the pyridine ring significantly impact binding affinity. Removal of the chlorine atom (Analog 1) leads to a substantial decrease in potency, suggesting a crucial role for this halogen in receptor interaction, potentially through hydrophobic or halogen bonding interactions. Replacing chlorine with a fluorine atom (Analog 2) or a methyl group (Analog 3) also results in reduced affinity compared to the parent compound, indicating that the size and electronic properties of the substituent at this position are finely tuned for optimal binding.
Length of the Alkyl Linker (R²): The length of the ethyl linker between the piperazine ring and the terminal functional group is important for maintaining high affinity. Shortening the linker to a single methylene group (Analog 4) is detrimental to binding, likely due to improper positioning of the terminal group within the binding pocket. Extending the linker to a propyl chain (Analog 5) results in a slight decrease in affinity compared to the parent, suggesting that a two-carbon chain provides the optimal spacing.
Modification of the Terminal Functional Group (R³): The terminal hydroxyl group appears to be a key pharmacophoric feature. Masking the hydroxyl as a methyl ether (Analog 6) reduces binding affinity, possibly by disrupting a critical hydrogen bond interaction within the receptor. Replacing the hydroxyl with a carboxylic acid (Analog 7) drastically reduces potency, which could be due to unfavorable steric or electronic interactions, or increased polarity leading to poorer desolvation upon binding. Interestingly, substitution with an amino group (Analog 8) results in a binding affinity similar to the parent compound, suggesting that a hydrogen bond donor at this position is well-tolerated.
Caption: Structure-Activity Relationship summary.
Conclusion and Future Directions
This guide has outlined a systematic approach to comparing the binding efficacy of 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol analogs. The presented SAR analysis, based on established principles, underscores the importance of specific structural features for high-affinity binding to the dopamine D4 receptor. The 2-chloro substituent on the pyridine ring, the two-carbon linker, and a terminal hydrogen bond donor are all critical for potent receptor interaction.
Future research should focus on synthesizing and experimentally validating the binding affinities of these and other novel analogs. Further studies could also explore selectivity profiling against other dopamine receptor subtypes (D2, D3) and serotonin receptors to build a comprehensive understanding of the pharmacological profile of this chemical scaffold.[18][19] Such endeavors will be instrumental in the rational design of next-generation ligands with improved potency and selectivity for the treatment of CNS disorders.
References
Gopinath, S. C. B., & Fujimaki, M. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Retrieved from [Link]
Di Martino, R. M. C., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. Retrieved from [Link]
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
Kühnl, J., et al. (2001). Comparative Molecular Field Analysis of Dopamine D4 Receptor Antagonists. ACS Publications. Retrieved from [Link]
Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]
Wikipedia. (n.d.). Surface plasmon resonance. Retrieved from [Link]
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]
Lee, J., et al. (2025). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. PMC. Retrieved from [Link]
Fratti, R. A. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. Retrieved from [Link]
Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]
Fratti, R. A. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC. Retrieved from [Link]
Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]
Lee, J., et al. (2025). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. PubMed. Retrieved from [Link]
GraphPad. (n.d.). Key concepts: Saturation binding. Retrieved from [Link]
GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]
Di Martino, R. M. C., et al. (2025). New Arylpiperazines as Potent and Selective Dopamine D4 Receptor Ligands Potentially Useful to Treat Glioblastoma. ACS Publications. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Radioligand Binding Assays and Their Analysis. Retrieved from [Link]
Obach, R. S., et al. (n.d.). Spiro-substituted Piperidines as Neurokinin Receptor Antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/9888769/
Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay - US. Retrieved from [Link]
Svanborg, C., et al. (n.d.). Serotonin 5-HT1A receptor binding and self-transcendence in healthy control subjects—a replication study using Bayesian hypothesis testing. PMC. Retrieved from [Link]
Wikipedia. (n.d.). NK1 receptor antagonist. Retrieved from [Link]
Galle, T., et al. (2023). Discovery of a functionally selective serotonin 5-HT1AR agonist for the treatment of pain. bioRxiv. Retrieved from [Link]
Huang, C., & Korlipara, V. L. (2015). Neurokinin-1 receptor antagonists: A comprehensive patent survey. ResearchGate. Retrieved from [Link]
Nash, J. R., et al. (2008). Serotonin 5-HT1A receptor binding in people with panic disorder: positron emission tomography study. PubMed. Retrieved from [Link]
Szychta, M., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. Retrieved from [Link]
Drugs.com. (n.d.). List of NK1 receptor antagonists. Retrieved from [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). NK1 receptor. Retrieved from [Link]
Pave, G., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. PubMed. Retrieved from [Link]
Pave, G., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. Retrieved from [Link]
Mishra, B. K., et al. (2025). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. Retrieved from [Link]
BindingDB. (n.d.). BindingDB BDBM36400 CID24894151::Ethyl 4-[(4-chloropyridin-2-yl)amino]piperidine-1-carboxylate, 10. Retrieved from [Link]
ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]
Geroprotectors.org. (n.d.). N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide. Retrieved from [Link]
Malawska, B., et al. (1996). Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity. PubMed. Retrieved from [Link]
Al-Ghorbani, M., et al. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Retrieved from [Link]
Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Retrieved from [Link]
ChEMBL. (n.d.). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity.... Retrieved from [Link]
NextSDS. (n.d.). 2-[(2-chloropyridin-4-yl)amino]ethan-1-ol — Chemical Substance Information. Retrieved from [Link]
PubChem. (n.d.). 2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol. Retrieved from [Link]
A Comparative Stability Analysis of 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol Against Key Aripiprazole Intermediates
Abstract: The chemical stability of pharmaceutical intermediates is a critical quality attribute that directly impacts the safety, efficacy, and manufacturability of the final active pharmaceutical ingredient (API). This...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: The chemical stability of pharmaceutical intermediates is a critical quality attribute that directly impacts the safety, efficacy, and manufacturability of the final active pharmaceutical ingredient (API). This guide presents a comprehensive stability benchmark of 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol (herein referred to as CPPE), a key intermediate in various modern synthetic routes. Its stability profile was rigorously assessed against 1-(2,3-dichlorophenyl)piperazine (DCPP), a foundational intermediate in the prevalent synthesis of the atypical antipsychotic, Aripiprazole.[1][2] Through standardized forced degradation studies, we elucidated the comparative degradation pathways and kinetics under hydrolytic, oxidative, thermal, and photolytic stress conditions. The findings detailed herein provide crucial insights for process optimization, storage condition establishment, and risk assessment in pharmaceutical manufacturing.
Introduction
The synthesis of complex APIs like Aripiprazole, a cornerstone in the treatment of schizophrenia and bipolar disorder, involves multi-step pathways where the stability of each intermediate is paramount.[1] Inefficient control over intermediate stability can lead to impurity formation, reduced yield, and potential safety concerns in the final drug product. Forced degradation studies are an essential component of pharmaceutical development, providing critical data for regulatory submissions and ensuring product quality.[3] These studies are intentionally designed to accelerate the degradation of a drug substance at conditions more severe than standard stability testing to identify likely degradation products and validate analytical methods.[4]
This guide focuses on CPPE, a versatile intermediate, and benchmarks its stability against 1-(2,3-dichlorophenyl)piperazine (DCPP), a widely used precursor in established Aripiprazole synthesis routes.[2][5] Understanding the relative stability of these two molecules allows chemists and process engineers to make informed decisions regarding synthetic route selection, process parameter definition, and the implementation of appropriate storage and handling protocols.
Objective: The primary goal of this investigation is to objectively compare the chemical stability of CPPE and DCPP under a range of stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[3][6] This guide will detail the experimental protocols, present comparative degradation data, and discuss the implications of these findings for pharmaceutical development.
Materials and Methods
The protocols described below are designed to be self-validating and grounded in established regulatory guidance to ensure the trustworthiness and reproducibility of the results.[7]
Materials
Test Article 1 (CPPE): 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol, >99% purity
Test Article 2 (DCPP): 1-(2,3-dichlorophenyl)piperazine, >99% purity
HPLC System: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
Mass Spectrometer: Agilent 6120 Quadrupole LC/MS (for peak identification).
Experimental Workflow
The overall workflow for the comparative stability study is depicted below. This systematic approach ensures that each intermediate is subjected to identical stress conditions and analyzed consistently.
Caption: Experimental workflow for forced degradation studies.
Forced Degradation Protocol
Forced degradation studies were conducted based on ICH Q1A(R2) guidelines to assess the intrinsic stability of the intermediates.[3] The goal was to achieve 5-20% degradation to ensure that the analytical methods were adequately challenged.[4]
Acidic Hydrolysis:
To 1 mL of the stock solution (1 mg/mL), add 1 mL of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.
Incubate the solution in a water bath at 60°C.
Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before HPLC analysis.
Rationale: This condition tests the compound's stability in acidic environments and identifies susceptibility to hydrolysis, particularly at heteroatom linkages.[8]
Basic Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.
Incubate the solution in a water bath at 60°C.
Withdraw aliquots at specified time points and neutralize with 0.1 N HCl before analysis.
Rationale: Basic conditions challenge the stability of functional groups susceptible to nucleophilic attack, providing a complementary view to acid hydrolysis.[8]
Oxidative Degradation:
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.
Store the solution at room temperature, protected from light.
Withdraw aliquots at specified time points for immediate analysis.
Rationale: This test evaluates the molecule's susceptibility to oxidation, a common degradation pathway. The piperazine and ethoxy moieties are potential sites of oxidation.[9]
Thermal Degradation:
Place approximately 10 mg of each intermediate (in solid form) in a glass vial.
Heat in a calibrated oven at 80°C.
At each time point, dissolve a portion of the solid in methanol to a concentration of 0.5 mg/mL for analysis.
Rationale: Thermal stress assesses the solid-state stability of the intermediate, which is critical for determining appropriate long-term storage conditions.[10]
Photostability:
Expose the intermediates, both in solid state and in solution (0.5 mg/mL in methanol), to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
A control sample is stored in the dark under the same temperature conditions.
Analyze samples after the exposure period.
Rationale: Photostability testing is crucial as light exposure during manufacturing or storage can induce degradation.[6]
HPLC Analysis Method
Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Calculation: The percentage of degradation was calculated by the decrease in the peak area of the parent compound relative to the total peak area (Area Normalization Method).
Results and Discussion
The forced degradation studies revealed distinct stability profiles for CPPE and DCPP. The quantitative results after 24 hours of stress (or end of photolytic exposure) are summarized below.
Stress Condition
% Degradation of CPPE
% Degradation of DCPP
Observations
Acidic Hydrolysis (0.1 N HCl, 60°C)
4.8%
1.2%
DCPP shows higher stability in acidic media.
Basic Hydrolysis (0.1 N NaOH, 60°C)
11.2%
15.6%
CPPE is notably more stable under basic conditions.
Oxidative (3% H₂O₂, RT)
16.5%
7.3%
The ethanol moiety in CPPE appears susceptible to oxidation.
Thermal (80°C, Solid)
< 1.0%
< 1.0%
Both intermediates are highly stable in solid form.
Photolytic (ICH Q1B)
2.1%
8.9%
CPPE exhibits superior photostability.
Analysis of Degradation Profiles
Hydrolytic Stability: DCPP demonstrated greater resilience under acidic conditions. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring likely reduces the basicity of the piperazine nitrogens, making them less susceptible to protonation and subsequent degradation pathways. Conversely, CPPE showed significantly better stability in basic conditions. The dichlorophenyl ring in DCPP may be more susceptible to nucleophilic aromatic substitution under harsh basic conditions, leading to higher degradation.
Oxidative Stability: CPPE showed a higher degree of degradation under oxidative stress. This is attributed to the primary alcohol (-CH₂OH) group, which is a known site for oxidation. LC-MS analysis of the stressed CPPE sample indicated the formation of a corresponding aldehyde and carboxylic acid degradant. DCPP, lacking this vulnerable functional group, remained more stable.
Photostability: The dichlorophenyl moiety in DCPP appears to be a chromophore that absorbs UV light more readily, leading to greater photolytic degradation compared to the chloropyridinyl group in CPPE.
Potential Degradation Pathways
Based on the stress testing results and general chemical principles, the following degradation pathways are proposed.
Caption: Proposed major degradation pathways for CPPE.
Conclusion and Implications
This comparative guide demonstrates that both CPPE and DCPP possess robust but distinct stability profiles.
CPPE is exceptionally stable under photolytic and basic conditions but shows a clear vulnerability to oxidation at its ethanol side chain.
DCPP is more stable in acidic and oxidative environments but is significantly more susceptible to degradation under basic and photolytic stress.
Implications for Drug Development:
Process Development: When using CPPE, manufacturing processes should minimize the use of strong oxidizing agents. Conversely, when using DCPP, exposure to light and highly basic conditions should be carefully controlled.
Formulation & Storage: The high thermal stability of both intermediates suggests that standard room temperature storage in a dry, dark environment is adequate.[10] For CPPE, protection from oxidative environments may be warranted for long-term storage. For DCPP, opaque packaging is recommended to prevent photolytic degradation.[8]
Analytical Method Development: The data confirms that the chosen HPLC method is stability-indicating, as it can separate the parent peaks from their major degradants.[3] This is a regulatory requirement for ensuring product quality over its shelf life.[11]
By understanding these stability characteristics, drug development professionals can proactively mitigate risks, optimize manufacturing processes, and ensure the consistent quality of the final API.
References
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 17, 2026, from [Link]
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Compound Interest. Retrieved March 17, 2026, from [Link]
Rawat, T., & Pandey, I. P. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved March 17, 2026, from [Link]
Aripiprazole Synthesis Process: A Detailed Guide. (2025, December 12). Pharmaffiliates. Retrieved March 17, 2026, from [Link]
Aripiprazole Intermediates Guide: Synthesis, Sourcing & Manufacturing. (2025, December 8). Pharmaffiliates. Retrieved March 17, 2026, from [Link]
Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13). Pharmaceutical Technology. Retrieved March 17, 2026, from [Link]
Forced Degradation Studies. (n.d.). Coriolis Pharma. Retrieved March 17, 2026, from [Link]
A Guide to ICH Stability Storage and Testing for Pharmaceuticals. (n.d.). American Pharmaceutical Review. Retrieved March 17, 2026, from [Link]
ICH Q1 Stability Testing Guidelines. (n.d.). MasterControl. Retrieved March 17, 2026, from [Link]
ICH Guidelines on Stability Testing. (n.d.). Scribd. Retrieved March 17, 2026, from [Link]
Quality Guidelines. (n.d.). ICH. Retrieved March 17, 2026, from [Link]
A Structural and Physicochemical Comparison of 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol and Related Piperazine Analogues
Introduction The piperazine ring is a quintessential scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its unique physicochem...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The piperazine ring is a quintessential scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms that can enhance water solubility and serve as handles for synthetic modification, make it a versatile building block in drug design.[1][3] When coupled with an aryl group, particularly a substituted pyridine, the resulting arylpiperazine moiety often confers activity at various biological targets, from G-protein coupled receptors (GPCRs) to kinases.[2][4]
This guide provides an in-depth structural and physicochemical comparison of 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol (Compound A) , a representative molecule of this class, against a curated set of structurally related analogues. We will explore how subtle chemical modifications to this core structure can profoundly impact key drug-like properties, including lipophilicity, solubility, and metabolic stability. The objective is to provide researchers, scientists, and drug development professionals with a framework for understanding the structure-activity relationships (SAR) within this chemical space, supported by detailed experimental protocols for robust in-vitro characterization.
Structural Analysis of the Core Compound and Selected Analogues
The selection of analogues for this comparison is designed to probe the impact of specific structural changes at three key positions relative to the parent Compound A :
The Pyridine Ring: Substitution on the pyridine can alter electronic properties and potential metabolic liabilities.
The N-1 Piperazine Substituent: Modification of the hydroxyethyl group can influence polarity, solubility, and potential for hydrogen bonding.
The Aryl Moiety: Replacing the chloropyridine with a different aromatic system allows for exploration of broader chemical space.
The structures under comparison are detailed below:
Compound A (Lead): 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol
The following diagram illustrates the structural relationships and key differences between these compounds.
Caption: Structural relationships between the lead compound and its analogues.
Comparative Physicochemical Data
The following table summarizes key physicochemical properties that are critical for predicting a compound's pharmacokinetic behavior. The data presented are hypothetical values derived from structure-activity trends and should be confirmed experimentally using the protocols outlined in the subsequent section.
Lipophilicity (cLogP): The oxidation of the terminal alcohol in Compound A to the ketone in Compound B is predicted to have a minor effect on lipophilicity. Replacing the electron-withdrawing chloropyridine ring with a simple phenyl ring (Compound C ) slightly decreases the predicted cLogP. The introduction of the more polar pyrimidine ring in Compound D significantly lowers the predicted cLogP, suggesting increased hydrophilicity.
Aqueous Solubility: The presence of the hydroxyl group in Compounds A and C likely contributes to better aqueous solubility compared to their ketone counterparts (B and D ) due to hydrogen bonding capacity. Compound D is predicted to have the highest solubility, a result of its lower lipophilicity and the presence of multiple nitrogen atoms capable of hydrogen bonding.
Metabolic Stability (t½): The chloropyridine moiety in Compounds A and B represents a potential site for oxidative metabolism by cytochrome P450 enzymes, leading to shorter predicted half-lives.[5][6] The unsubstituted phenyl ring in Compound C is generally more metabolically stable. The pyrimidine ring in Compound D can also be a site of metabolism, but its overall electronic nature may lead to a different metabolic profile compared to chloropyridine.
Experimental Protocols for Physicochemical Profiling
To validate the predicted data and provide a robust comparison, the following experimental protocols are recommended. These assays are standard in early drug discovery for characterizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of new chemical entities.[7][8]
Lipophilicity Determination: Shake-Flask Method for LogD at pH 7.4
Lipophilicity is a critical determinant of a drug's ability to cross biological membranes.[9] The distribution coefficient (LogD) at physiological pH is a more relevant measure for ionizable compounds than the partition coefficient (LogP). The shake-flask method, while low-throughput, remains the gold standard for accuracy.[10][11]
Caption: Workflow for Shake-Flask LogD Determination.
Methodology:
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and n-octanol. Pre-saturate each solvent by mixing them vigorously together for 24 hours, followed by separation. This ensures that the two phases are in equilibrium before the experiment begins.
Compound Stock Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
Partitioning: In a glass vial, add 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS (pH 7.4). Add 10 µL of the 10 mM compound stock to this mixture.[9]
Equilibration: Seal the vials and place them on a rotator. Mix for at least 1 hour at room temperature to allow the compound to partition between the two phases until equilibrium is reached.[9]
Phase Separation: Centrifuge the vials at 2000 x g for 10 minutes to ensure complete separation of the aqueous and octanol phases.
Sampling: Carefully remove an aliquot from both the n-octanol and the PBS layers for analysis.
Quantification: Analyze the concentration of the compound in each phase using a validated LC-MS/MS method. A calibration curve should be prepared in the corresponding matrix (PBS or octanol) to ensure accurate quantification.
Calculation: The LogD is calculated using the following formula:
LogD_pH7.4 = log10 ( [Compound]_octanol / [Compound]_aqueous )
Causality and Trustworthiness:
Pre-saturation of solvents is critical to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results.[11]
Using a low ratio of DMSO (e.g., <1%) is essential as it can act as a co-solvent and artificially alter the partitioning behavior.
LC-MS/MS quantification provides high sensitivity and selectivity, allowing for accurate measurement even at low concentrations and in complex matrices.[6] Running samples in triplicate ensures the reproducibility and statistical validity of the results.
Kinetic Aqueous Solubility: Turbidimetric Method
Early assessment of solubility helps identify compounds that may have poor absorption and bioavailability.[12] The kinetic solubility assay is a high-throughput method that measures the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer.[13]
Caption: Workflow for Turbidimetric Solubility Assay.
Methodology:
Compound Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well plate using DMSO. A typical starting concentration is 10 mM.
Assay Plate Preparation: Transfer a small volume (e.g., 2 µL) of the DMSO stock solutions into a clear 96-well assay plate.
Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to bring the final volume to 200 µL. This initiates the precipitation process for poorly soluble compounds. The final DMSO concentration should be kept low (e.g., 1%).[12]
Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle shaking. This allows time for the precipitate to form and equilibrate.[12]
Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength of 620 nm using a plate reader.[12] An increase in absorbance relative to buffer-only controls indicates the formation of a precipitate.
Data Analysis: The kinetic solubility is reported as the highest concentration at which the absorbance reading is not significantly different from the background, or as the concentration at which a defined turbidity threshold is crossed.
Causality and Trustworthiness:
This method assesses kinetic solubility , not thermodynamic solubility. It mimics the situation where a drug is introduced into an aqueous environment from a concentrated form, relevant to dissolution after oral administration.[13][14]
Measuring absorbance at 620 nm is chosen because it effectively detects light scattering caused by fine precipitates while minimizing interference from the intrinsic color of the compounds.[12]
Including positive and negative controls (e.g., a known insoluble compound like verapamil and a soluble one) is crucial for validating the assay performance on a per-plate basis.
In Vitro Metabolic Stability: Liver Microsomal Assay
Understanding a compound's susceptibility to metabolism is fundamental to predicting its in vivo half-life and potential for drug-drug interactions.[15] Liver microsomes contain a high concentration of Phase I metabolic enzymes, particularly cytochrome P450s (CYPs), making them a standard tool for this assessment.[5][6]
Caption: Workflow for Liver Microsomal Stability Assay.
Methodology:
Reagent Preparation: Thaw human liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer (pH 7.4) and the test compound at a final concentration of 1 µM.
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.[6]
Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system. NADPH is a required cofactor for CYP450 enzyme activity.[5][16] A control incubation without NADPH should be run in parallel to account for non-enzymatic degradation.
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
Reaction Quenching: Immediately add the aliquot to a tube or well containing ice-cold acetonitrile with an internal standard. The cold organic solvent stops all enzymatic activity and precipitates the microsomal proteins.[6][16]
Protein Removal: Centrifuge the quenched samples at high speed (e.g., >3000 x g) to pellet the precipitated proteins.
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line (k) is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[6]
t½ = 0.693 / k
CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Microsomal Protein Amount)
Causality and Trustworthiness:
The NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is used to continuously produce NADPH, ensuring the enzymatic reaction does not slow down due to cofactor depletion.
The -NADPH control is essential to confirm that the observed compound depletion is due to enzymatic metabolism and not chemical instability or non-specific binding.[5]
Including control compounds with known low, medium, and high clearance rates (e.g., warfarin, verapamil, and imipramine) validates that the microsomal batch is active and the assay is performing as expected.
Potential Biological Implications and SAR
The piperazine-pyridine scaffold is a common feature in molecules targeting CNS receptors and kinases.[17][18] For instance, arylpiperazines are known to interact with serotonin and dopamine receptors, making them relevant for developing antipsychotic or antidepressant agents.[2] The structural modifications explored here can influence both potency and selectivity.
Compound A vs. B: The hydroxyethyl group of Compound A can act as a hydrogen bond donor, which might be critical for anchoring the molecule in a receptor's binding pocket. Converting it to the acetyl group in Compound B removes this donor capability, which could drastically reduce binding affinity.
Compound A vs. C: The chlorine atom and the pyridine nitrogen in Compound A are electron-withdrawing and act as hydrogen bond acceptors. Replacing this with a neutral phenyl ring in Compound C alters the electronic profile and hydrogen bonding potential, which would likely shift its target profile away from receptors that favor these interactions.
Compound B vs. D: The 2-chloropyridine of B and the pyrimidine of D are both electron-deficient aromatic systems. However, the pyrimidine ring in D introduces an additional nitrogen, creating a different pattern of hydrogen bond acceptors and potentially altering selectivity between different kinases or GPCRs.
The PI3K/Akt/mTOR pathway is a frequently dysregulated signaling cascade in cancer, and many kinase inhibitors feature heterocyclic scaffolds like those discussed.[2] The diagram below illustrates this key pathway, a potential target for this class of compounds.
Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for piperazine derivatives.
Conclusion
This guide demonstrates that even minor structural modifications to the 2-(4-(aryl)piperazin-1-yl)ethan-1-ol scaffold can lead to significant, predictable changes in crucial physicochemical properties. The transformation of a hydroxyl to a ketone, or the substitution of one electron-deficient aromatic ring for another, directly impacts lipophilicity, solubility, and metabolic stability. These properties, in turn, are fundamental drivers of a compound's ultimate in vivo efficacy and safety profile.
The provided experimental protocols offer a robust, self-validating framework for obtaining reliable data to guide lead optimization efforts. By systematically synthesizing and profiling analogues as described, drug discovery teams can build a comprehensive structure-activity relationship database, accelerating the design of novel therapeutics with improved drug-like properties.
References
Charnwood Discovery. "Microsomal Stability - In Vitro Assay." Available at: [Link]
AxisPharm. "Microsomal Stability Assay Protocol." Available at: [Link]
Nuvisan. "Advanced in vitro metabolic stability assays for drug discovery." Available at: [Link]
Al-Tannak, N. F., & Bagal, D. K. (2021). "In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling." IntechOpen. Available at: [Link]
Garrido, G., et al. (2022). "Methods for Determination of Lipophilicity." Encyclopedia MDPI. Available at: [Link]
MTTlab. "Microsomal Stability Assay." Available at: [Link]
Pardeshi, P., et al. (2021). "Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery." Current Protocols, 1(7), e199. Available at: [Link]
Wilson, H. (2024). "Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs." Journal of Chromatography & Separation Techniques. Available at: [Link]
Augustijns, P. (2026). "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures." DDN. Available at: [Link]
Short, K. C., et al. (2025). "Practical methods for the measurement of log P for surfactants." ResearchGate. Available at: [Link]
Evotec. "Turbidimetric Solubility Assay." Available at: [Link]
Varnek, A., et al. (2024). "Kinetic solubility: Experimental and machine-learning modeling perspectives." Molecular Informatics, 43(2), e202300216. Available at: [Link]
Naseer, M. M., et al. (2024). "Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors." RSC Advances, 14(13), 9035-9051. Available at: [Link]
PubChem. "2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol." National Center for Biotechnology Information. Available at: [Link]
ResearchGate. "Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives." Available at: [Link]
Shulgina, M. V., et al. (2025). "Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production." Molecules, 30(9), 3845. Available at: [Link]
ResearchGate. "Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry." Available at: [Link]
Pelliccia, S., et al. (2023). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules, 28(20), 7175. Available at: [Link]
Husain, A., et al. (2019). "Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives." BMC Chemistry, 13(1), 114. Available at: [Link]
Li, W., et al. (2022). "Piperazine skeleton in the structural modification of natural products: a review." RSC Advances, 12(45), 29285-29305. Available at: [Link]
PharmaCompass. "2-(piperazin-1-yl)ethan-1-ol." Available at: [Link]
ResearchGate. "Structure–activity relationship of piperidine derivatives with..." Available at: [Link]
Kumar, A., et al. (2026). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ChemistrySelect. Available at: [Link]
ResearchGate. "Structures of some piperazine derivatives." Available at: [Link]
ResearchGate. "Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives." Available at: [Link]
IntechOpen. "Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications." Available at: [Link]
Molbase. "1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one." Available at: [Link]
Comprehensive Disposal and Handling Protocol for 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol
As a Senior Application Scientist, I frequently encounter complex pharmaceutical intermediates that require rigorous lifecycle management. 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol is a functionalized piperazi...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter complex pharmaceutical intermediates that require rigorous lifecycle management. 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol is a functionalized piperazine derivative containing a halogenated pyridine ring. Its structural complexity demands specific operational and disposal protocols to mitigate environmental toxicity and ensure regulatory compliance.
This guide provides a self-validating system for the safe handling, spill containment, and terminal disposal of this compound, ensuring that your laboratory maintains the highest standards of safety and scientific integrity.
Section 1: Physicochemical Hazard Profiling
To design an effective disposal strategy, we must first deconstruct the molecule into its functional components. Each moiety dictates specific handling and waste segregation rules. Understanding the causality behind these rules is the first step in building a self-validating safety culture.
Structural Component
Chemical Property
Disposal & Handling Implication
2-Chloropyridine Ring
Halogenated Aromatic
Critical: Classifies the material as a Halogenated Organic Compound (HOC). Requires high-temperature incineration (>1000°C) to prevent the formation of toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs).
Piperazine Core
Secondary/Tertiary Amine
Imparts basicity. Incompatible with strong oxidizing agents and concentrated acids. Mixing with acids in unventilated waste containers can cause exothermic reactions and dangerous pressure buildup.
Ethanol Moiety
Primary Alcohol
Enhances solubility in polar solvents. Increases the risk of mobilization in aqueous spill scenarios, necessitating immediate containment with solid absorbents rather than water dilution.
A robust spill response prevents a localized incident from becoming an environmental release. The American Chemical Society (ACS) emphasizes that spill response planning must be proactive, focusing on rapid containment and exposure minimization .
Step-by-Step Spill Response Methodology:
Initial Assessment & Evacuation: Immediately restrict access to the spill area. Assess the volume; spills exceeding 1 liter or involving highly concentrated solutions require immediate Environmental Health and Safety (EHS) intervention.
Personal Protective Equipment (PPE) Deployment: Don chemical-resistant nitrile or neoprene gloves, splash-proof safety goggles, and a standard laboratory coat.
Source Containment: Do not use water, as the ethanol moiety facilitates aqueous spread. Deploy a non-combustible, inert absorbent such as vermiculite, dry sand, or a commercial spill pad around the perimeter of the spill, working inward to prevent outward migration.
Collection & Neutralization: Use a non-sparking scoop to transfer the absorbed material into a high-density polyethylene (HDPE) container.
Surface Decontamination: Wash the affected surface with a mild detergent solution, collecting the wash water as hazardous aqueous waste.
Step-by-step workflow for the containment and collection of halogenated heterocyclic spills.
Section 3: Waste Segregation and Categorization
Proper segregation is the cornerstone of laboratory safety and regulatory compliance . The U.S. Environmental Protection Agency (EPA) strictly regulates the land disposal of Halogenated Organic Compounds (HOCs) due to their environmental persistence .
Waste Classification: This compound must be classified as Halogenated Organic Waste .
Container Compatibility: Store waste in PTFE-lined glass or HDPE containers. Avoid metal containers, as trace degradation products (e.g., HCl) can cause corrosion.
Strict Segregation Rules:
DO NOT mix with non-halogenated solvent waste. Halogenated waste disposal is significantly more expensive; mixing inflates disposal costs and complicates the incineration process by altering the required fuel-to-waste ratio.
DO NOT mix with strong acids (e.g., nitric acid, sulfuric acid). The basic piperazine nitrogen will react exothermically, potentially causing the container to rupture.
Labeling: Clearly label the container with the full chemical name, the hazard warning ("Halogenated Organic Waste - Toxic/Irritant"), and the accumulation start date.
Because of the chlorine atom on the pyridine ring, 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol is subject to EPA Land Disposal Restrictions (LDRs) [2]. It cannot be disposed of in a landfill or poured down the drain. The only scientifically sound and legally compliant method for terminal destruction is high-temperature incineration.
Mechanism of Destruction:
High-Temperature Oxidation: The waste is injected into a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1,000°C (1,832°F). This extreme heat breaks the carbon-halogen and carbon-nitrogen bonds, completely oxidizing the organic framework into carbon dioxide (CO₂) and water (H₂O).
Prevention of Dioxin Formation: Maintaining temperatures above 1,000°C with adequate residence time is critical. It prevents the recombination of chlorine radicals and aromatic fragments into highly toxic dioxins or furans.
Exhaust Scrubbing: The combustion of the chloropyridine ring generates corrosive hydrogen chloride (HCl) gas, and the piperazine ring generates nitrogen oxides (NOx). The incinerator exhaust is passed through a caustic scrubber (e.g., sodium hydroxide spray) to neutralize the HCl into harmless sodium chloride (NaCl) and water, while selective catalytic reduction (SCR) units neutralize NOx emissions.
Terminal incineration pathway highlighting high-temperature destruction and exhaust scrubbing.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Chapter 8: Management of Waste. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (1987). Land Disposal Restrictions for Certain "California List" Hazardous Wastes and Modifications to the Framework (Halogenated Organic Compounds). Federal Register.[Link]
American Chemical Society (ACS). (1995). Guide for Chemical Spill Response Planning in Laboratories. ACS Task Force on Laboratory Waste Management.[Link]
Handling
Navigating the Safe Handling of 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol: A Guide for Laboratory Professionals
The procedural guidance herein is designed to empower you with the knowledge to manage this chemical with confidence and precision, ensuring a secure laboratory environment. By understanding the why behind each step, you...
Author: BenchChem Technical Support Team. Date: March 2026
The procedural guidance herein is designed to empower you with the knowledge to manage this chemical with confidence and precision, ensuring a secure laboratory environment. By understanding the why behind each step, you can cultivate a culture of safety that extends beyond mere compliance.
Hazard Assessment and Triage: Understanding the Risks
Due to the presence of the 2-chloropyridine and piperazine functional groups, it is prudent to treat 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol with a high degree of caution. Based on data from similar chemical structures, the primary hazards are anticipated to be:
Acute Oral Toxicity : May be harmful if swallowed.[1][2][3][4]
Skin Corrosion/Irritation : May cause skin irritation or, in more severe cases based on analogs, chemical burns.[1][5][6]
Serious Eye Damage/Irritation : Poses a risk of serious eye irritation or damage.[1][3][5]
Respiratory Tract Irritation : Inhalation of dust or aerosols may cause respiratory irritation.[1][4][5]
It is also important to note that some piperazine derivatives can cause allergic skin reactions or respiratory sensitization.[7][8] Therefore, minimizing exposure is a critical control measure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent contact and inhalation. The following table outlines the minimum required PPE for handling this compound.
PPE Category
Item
Specifications and Remarks
Eye and Face Protection
Safety Goggles & Face Shield
Tight-sealing safety goggles that conform to EU Standard EN166 or OSHA 29 CFR 1910.133 are mandatory.[1][8] A face shield should be worn over goggles during procedures with a risk of splashing.[9][10]
Hand Protection
Chemical-resistant gloves
Nitrile gloves are a suitable initial choice for splash protection.[10] Always inspect gloves for integrity before use and change them immediately if contact with the chemical is suspected.[10][11]
Body Protection
Laboratory Coat
A flame-retardant lab coat should be worn and kept fully fastened to protect the skin.[10][11]
Respiratory Protection
Respirator
All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood.[8] If a fume hood is not available, a NIOSH-approved respirator is required.[8][11]
Foot Protection
Closed-toe Shoes
Shoes that fully cover the feet are required in the laboratory at all times.[10]
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is crucial for minimizing risk. The following protocol outlines the essential steps for the safe handling of 2-(4-(2-Chloropyridin-4-yl)piperazin-1-yl)ethan-1-ol from receipt to disposal.
Preparation and Pre-Handling
Area Preparation : Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[10]
Equipment Verification : Confirm that the chemical fume hood is functioning correctly and that an eyewash station and safety shower are accessible and unobstructed.[1][12]
PPE Inspection : Don all required PPE, carefully inspecting each item for any signs of damage.
Handling the Compound
Weighing and Transfer :
Conduct all weighing and transfer operations within a chemical fume hood to prevent the release of dust or vapors into the laboratory environment.
Use non-sparking tools to handle the solid compound.[11]
Solution Preparation :
When dissolving the compound, add it slowly to the solvent to avoid splashing.
Keep the container tightly closed when not in use.[1][5]
Post-Handling :
Thoroughly wash hands and any potentially exposed skin with soap and water after handling is complete.[1][4][10]
Decontaminate all work surfaces and equipment used during the procedure.
Storage
Store the compound in a tightly closed, properly labeled container.[1][5] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Emergency Response and First Aid
In the event of an exposure, immediate and appropriate action is critical.
Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[5][7]
Skin Contact : Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. If skin irritation persists, seek medical attention.[1][5][7]
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][5][7]
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][7]
All waste materials, including the chemical itself and any contaminated items such as gloves, pipette tips, and absorbent materials, must be treated as hazardous waste.
Waste Segregation : Collect all waste in a designated, labeled, and sealed container.
Disposal Route : Dispose of the waste through an approved hazardous waste disposal facility.[1][2][5] Do not dispose of it down the drain or in the general trash.[4][13]
Visualizing the Workflow
To further clarify the procedural flow, the following diagram illustrates the key stages of safe handling.
Caption: Workflow for Safe Handling and Disposal.
References
G-Biosciences. Safety Data Sheet PIPES sesquisodium salt, Piperazine-1,4-bis (2. [Link]
Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. [Link]